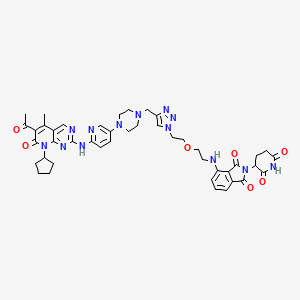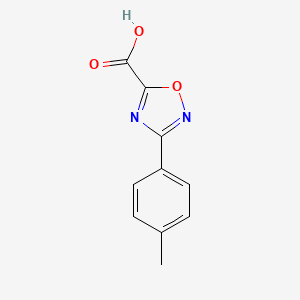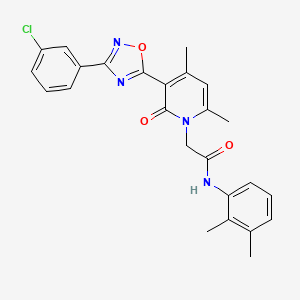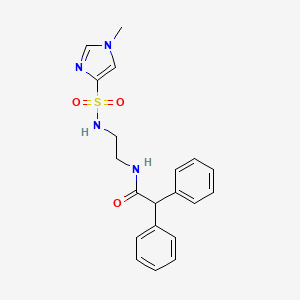![molecular formula C22H22FN3O2 B2748157 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide CAS No. 1260991-44-3](/img/structure/B2748157.png)
2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide, commonly known as FMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of FMMA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. FMMA has also been shown to inhibit the activity of enzymes such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
FMMA has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function. FMMA has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMMA in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, FMMA is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, the exact dosage required for therapeutic effects is not well established, which can make it challenging to design experiments that accurately reflect its potential therapeutic properties.
Orientations Futures
There are several potential future directions for FMMA research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential future directions include investigating its potential use in the treatment of pain and inflammation, as well as its potential use as an anticonvulsant. Additionally, further research is needed to establish the optimal dosage and administration method for FMMA.
In conclusion, FMMA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and establish its optimal dosage and administration method.
Méthodes De Synthèse
FMMA is synthesized through a multi-step process that involves the reaction of mesityl chloride with 2-aminopyrimidine, followed by the reaction of the resulting intermediate with 4-fluoroacetophenone. The final step involves the reaction of the intermediate with methylamine to form FMMA.
Applications De Recherche Scientifique
FMMA has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. FMMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-13-9-14(2)21(15(3)10-13)25-19(27)12-26-20(28)11-16(4)24-22(26)17-5-7-18(23)8-6-17/h5-11H,12H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNDIGRNWPPDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)





![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)